molecular formula C27H27N3O6 B12011979 4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate CAS No. 765303-44-4

4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate

Cat. No.: B12011979
CAS No.: 765303-44-4
M. Wt: 489.5 g/mol
InChI Key: DTAXFRCIYBKAAO-MUFRIFMGSA-N
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Description

4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxybenzoyl and methylbenzoate groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

CAS No.

765303-44-4

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C27H27N3O6/c1-4-35-22-12-10-20(11-13-22)26(32)28-17-25(31)30-29-16-19-7-14-23(24(15-19)34-3)36-27(33)21-8-5-18(2)6-9-21/h5-16H,4,17H2,1-3H3,(H,28,32)(H,30,31)/b29-16+

InChI Key

DTAXFRCIYBKAAO-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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